molecular formula C29H29BrN2O3S2 B2523469 ethyl 2-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 681274-63-5

ethyl 2-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2523469
CAS No.: 681274-63-5
M. Wt: 597.59
InChI Key: NFTKMNJBVXLEFT-UHFFFAOYSA-N
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Description

Ethyl 2-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetically derived small molecule characterized by a benzothiophene core fused with a cyclohexene ring, an ethyl ester group at position 3, and a propanamido linker at position 2. The linker connects to a sulfanyl-substituted indole moiety, which is further functionalized with a 4-bromophenylmethyl group.

The compound’s synthesis likely involves multi-step reactions, including:

Benzothiophene core formation via cyclization.

Sulfanyl linkage introduction through nucleophilic substitution or thiol-ene chemistry.

Amide bond formation to attach the indole-bromophenyl substituent.

Properties

IUPAC Name

ethyl 2-[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29BrN2O3S2/c1-3-35-29(34)26-22-9-5-7-11-24(22)37-28(26)31-27(33)18(2)36-25-17-32(23-10-6-4-8-21(23)25)16-19-12-14-20(30)15-13-19/h4,6,8,10,12-15,17-18H,3,5,7,9,11,16H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTKMNJBVXLEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is primarily studied for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation .
  • Antimicrobial Properties : The compound has shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Research indicates that it may act as an anti-inflammatory agent by modulating inflammatory pathways .

Biochemical Probes

Due to its structural complexity and ability to interact with various biological targets, this compound is also explored as a biochemical probe in cellular studies. It can help elucidate the mechanisms of action of other drugs or biological processes by serving as a reference compound in various assays .

Case Studies

Several case studies highlight the significance of this compound:

  • Study on Anticancer Mechanisms : A study demonstrated that the compound inhibited the growth of specific cancer cell lines through apoptosis induction mechanisms. The research utilized various assays to confirm its efficacy and mechanism of action .
  • Antimicrobial Efficacy Testing : In another study, the compound was tested against a panel of bacterial strains. Results indicated significant antibacterial activity, suggesting its potential for development into a therapeutic agent for infectious diseases .
  • Inflammation Model Studies : A recent investigation evaluated the anti-inflammatory effects using in vivo models. The findings revealed that treatment with this compound significantly reduced markers of inflammation compared to controls .

Mechanism of Action

The mechanism of action of ethyl 2-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and three analogs:

Compound Core Structure Substituent at Position 2 Bromophenyl Group Key Functional Groups
Target Compound Benzothiophene + cyclohexene Propanamido-linked indole-sulfanyl 4-Bromophenylmethyl Ethyl ester, sulfanyl, amide
Compound 41 (): 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,7-dihydroindolone Triazinoindole + pyrazole Pyrazole-linked triazinoindole 4-Bromophenyl Ketone, pyrazole, triazine
Ethyl 2-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-benzothiophene-3-carboxylate () Benzothiophene + cyclohexene Pyrazol-4-ylidene amino 4-Bromophenyl Ethyl ester, pyrazole, imine
Ethyl 2-[3-(5-ethylfuran-2-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate () Benzothiophene + cyclohexene Propanamido-linked ethylfuran None Ethyl ester, furan, amide

Key Observations :

  • In contrast, the furan-containing analog () lacks this moiety, likely reducing its binding affinity to bromine-dependent targets .
  • Linker Flexibility : The propanamido linker in the target compound and ’s analog provides conformational flexibility, while the pyrazol-4-ylidene group () introduces rigidity, impacting molecular docking .

Biological Activity

Ethyl 2-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound contains several notable structural features:

  • Indole and Thiazole Moieties : These are known for their diverse biological activities.
  • Bromophenyl Group : This substitution can enhance electronic properties and influence biological interactions.
PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H24BrN3OS2
CAS Number681274-67-9

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific kinases or proteases, which are crucial in signaling pathways involved in cell proliferation and survival.
  • Receptor Interaction : It can bind to G-protein coupled receptors (GPCRs), leading to downstream effects such as increased intracellular calcium levels and modulation of various cellular responses .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to this compound:

  • Cytotoxicity : Research indicates that similar thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with IC50 values below 2 µg/mL have shown promising results against A-431 and Jurkat cell lines .
CompoundCell LineIC50 (µg/mL)
Compound AA-4311.98
Compound BJurkat1.61

Antimicrobial Activity

The presence of the bromophenyl group enhances the antimicrobial properties of related compounds:

  • Antibacterial Effects : Studies report minimum inhibitory concentration (MIC) values ranging from 93.7–46.9 μg/mL against multi-drug resistant bacteria .
PathogenMIC (μg/mL)
Staphylococcus aureus46.9
Escherichia coli93.7

Anti-inflammatory Activity

Compounds with similar structures have also been investigated for their anti-inflammatory effects:

  • Mechanism : They may inhibit the production of pro-inflammatory cytokines by blocking NF-kB signaling pathways.

Study on Anticancer Properties

A screening assay conducted on a drug library identified a compound with structural similarities to this compound. This study demonstrated significant cytotoxicity in multicellular spheroids, indicating potential for further development as an anticancer agent .

Study on Antimicrobial Efficacy

A comparative analysis of thiazole derivatives showed that the bromine substitution at the para position significantly enhances antimicrobial activity against Gram-positive and Gram-negative bacteria . This suggests that this compound could exhibit similar properties.

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